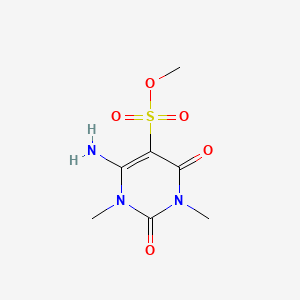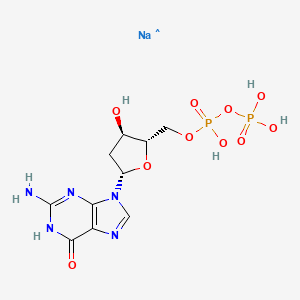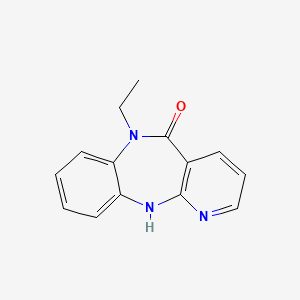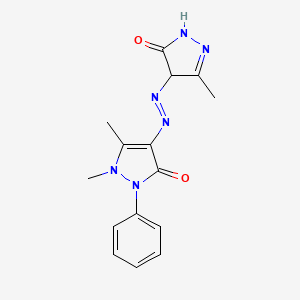
2'-Acetylglaucarubinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetylglaucarubinone involves the acetylation of glaucarubinone. Acetic anhydride is added to a pyridine solution of glaucarubinone, and the reaction mixture is stirred at room temperature overnight. The product is then extracted with ethyl acetate and water .
Industrial Production Methods: the isolation from natural sources such as the bark of Odyendyea gabonensis remains a primary method .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Acetylglaucarubinone undergoes various chemical reactions, including acetylation and oxidation .
Common Reagents and Conditions:
Acetylation: Acetic anhydride and pyridine are commonly used reagents.
Major Products Formed: The major product formed from the acetylation of glaucarubinone is 2’-Acetylglaucarubinone .
Aplicaciones Científicas De Investigación
2’-Acetylglaucarubinone has shown potential in various scientific research applications, particularly in the field of cancer research. It exhibits potent cytotoxicity against multiple cancer cell lines, including breast and ovarian cancer . Additionally, it has been studied for its anti-metastatic properties in hepatocellular carcinoma cells . The compound’s ability to inhibit cancer cell migration and invasion makes it a promising candidate for further research in cancer therapy .
Mecanismo De Acción
The mechanism of action of 2’-Acetylglaucarubinone involves the regulation of key transcription factors and signaling pathways associated with cancer cell proliferation and metastasis. It has been shown to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition . Additionally, it downregulates the phosphorylation of extracellular signal-regulated kinase, thereby inhibiting cancer cell migration and invasion .
Comparación Con Compuestos Similares
Glaucarubinone: A closely related quassinoid with similar cytotoxic properties.
13,18-Dehydroglaucarubinone: Another quassinoid isolated from Simarouba amara with antineoplastic properties.
Uniqueness: 2’-Acetylglaucarubinone is unique due to its potent cytotoxicity against a broad range of cancer cell lines and its ability to inhibit cancer cell migration and invasion . Its specific mechanism of action involving the regulation of Twist1 and extracellular signal-regulated kinase further distinguishes it from other similar compounds .
Propiedades
Número CAS |
33957-83-4 |
|---|---|
Fórmula molecular |
C27H36O11 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C27H36O11/c1-7-24(5,38-13(4)28)23(33)37-18-17-12(3)19(30)27(34)22-25(6)14(11(2)8-15(29)20(25)31)9-16(36-21(18)32)26(17,22)10-35-27/h8,12,14,16-20,22,30-31,34H,7,9-10H2,1-6H3/t12-,14+,16-,17-,18-,19-,20-,22-,24?,25-,26+,27?/m1/s1 |
Clave InChI |
MYXSXBKEINPXNR-CRXXLAPSSA-N |
SMILES isomérico |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
SMILES canónico |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)


![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
